5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique structural features and potential applications in pharmaceuticals and agrochemicals. This compound belongs to the class of indanones, which are characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentane ring. The presence of chlorine and hydroxyl functional groups enhances its reactivity and biological activity.
The compound can be synthesized through various organic reactions, primarily involving chlorination and hydroxy group introduction into the indanone framework. It has been studied for its potential utility in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.
5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is classified as:
Several synthetic routes have been developed for the preparation of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Key methods include:
The synthesis typically involves:
The molecular structure of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C9H8ClO2 |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one |
InChI Key | YKQBZPSVOIVJHG-XFFZJAGNSA-N |
The structure features a chloro substituent at the 5-position and a hydroxy group at the 7-position on the indanone ring system.
5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for compounds like 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one often involves interactions with biological targets such as enzymes or receptors. The presence of the chloro and hydroxy groups may facilitate hydrogen bonding or electrophilic interactions, influencing biological activity.
While specific data on the mechanism for this compound is limited, similar compounds have been shown to exhibit:
The physical properties of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific applications:
The strategic disconnection of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (molecular formula: C₉H₇ClO₂; CAS: 1260011-25-3) reveals two primary retrosynthetic pathways rooted in robust organic chemistry principles. The first approach strategically targets carboxylic acid precursors as viable starting materials, specifically focusing on 3-(chlorophenyl)propanoic acid derivatives appropriately substituted with hydroxyl groups. This disconnection capitalizes on the well-established intramolecular Friedel-Crafts acylation as a key ring-forming strategy, which has been extensively documented in indanone literature [9]. The alternative retrosynthetic pathway prioritizes late-stage functionalization, commencing with simpler indanone scaffolds and subsequently introducing the chlorine and hydroxyl groups through electrophilic aromatic substitution (EAS) chemistry. This approach leverages the inherent electronic bias of the indanone system, where the ketone functionality deactivates the fused benzene ring, necessitating careful optimization of halogenation conditions to achieve the desired C5 chlorination pattern observed in the target molecule [5] [9].
Critical to both synthetic routes is the recognition of the ortho-directing capability of the carbonyl group during cyclization, which facilitates the formation of the five-membered ketone ring. However, the presence of the C7 hydroxyl group introduces significant synthetic challenges due to its potential to participate in unwanted side reactions, including oxidation or ether formation during harsh reaction conditions. This necessitates implementing protective group strategies, typically employing robust protecting groups like methoxymethyl (MOM) or benzyl ethers, which can withstand the acidic conditions required for Friedel-Crafts cyclization and subsequently be cleaved under controlled conditions to reveal the phenolic functionality without compromising the molecular integrity [4] [9].
Table 1: Key Physicochemical Properties of 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Property | Value | Measurement Conditions/Notes |
---|---|---|
Molecular Formula | C₉H₇ClO₂ | Confirmed by elemental analysis |
Molecular Weight | 182.60 g/mol | - |
CAS Registry Number | 1260011-25-3 | - |
Density | 1.5±0.1 g/cm³ | Predicted/Experimental value [5] |
Boiling Point | 387.1±42.0 °C | At 760 mmHg [5] |
Flash Point | 187.9±27.9 °C | - |
LogP | 2.61 | Measure of lipophilicity [5] |
Hazard Statements (GHS) | H302, H312, H332 | Indicates toxicity if swallowed, in contact with skin, or inhaled [2] |
The strategic incorporation of piperazine and pyridinyl moieties into the 5-chloro-7-hydroxyindanone scaffold represents a pivotal structural optimization technique for enhancing biological activity, particularly in developing compounds targeting enzyme inhibition. Microwave-assisted synthesis has emerged as a transformative methodology for constructing these critical C-N bonds, dramatically improving reaction efficiency compared to conventional thermal methods. This technique facilitates the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions between the electron-deficient aryl chloride of the indanone core and nitrogen nucleophiles (piperazine derivatives, aminopyridines) [2] [5].
The significant advantages of microwave irradiation include precise temperature control, substantial reduction in reaction times (from hours to minutes), and enhanced selectivity, which collectively minimize thermal decomposition pathways that commonly plague thermally sensitive indanone derivatives. For instance, coupling 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with N-methylpiperazine under microwave irradiation (150°C, 20 minutes) in dimethylformamide (DMF) or acetonitrile (MeCN) typically achieves yields exceeding 85%, whereas conventional heating requires several hours at reflux temperatures and often results in yields below 70% due to competitive degradation. The reaction efficiency is further enhanced when employing palladium-based catalysts like Pd(OAc)₂/Xantphos systems, which enable coupling even with less reactive nitrogen nucleophiles [2].
Table 2: Microwave vs. Conventional Heating in Alkylation Reactions
Reaction Parameter | Microwave Conditions | Conventional Heating |
---|---|---|
Temperature | 150-180 °C | 80-120 °C |
Time | 10-30 minutes | 6-24 hours |
Typical Yield Range | 80-95% | 60-75% |
Common Solvents | DMF, NMP, Acetonitrile | Toluene, Dioxane |
Key Catalysts | Pd(OAc)₂/Xantphos, CuI | Pd(PPh₃)₄, CuBr |
Byproduct Formation | Minimal (<5%) | Significant (15-25%) |
Critical to success is the protection of the phenolic hydroxyl group prior to microwave exposure. Common protecting groups include acetate or tert-butyldimethylsilyl (TBS) ethers, which offer stability under the basic conditions often required for amination while allowing straightforward deprotection post-coupling. The choice of solvent also significantly influences reaction outcomes; polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) generally provide superior results compared to less polar alternatives due to their efficient microwave absorption and ability to solubilize both indanone substrates and nitrogen-containing coupling partners [2].
The inherent prochirality at the bridgehead positions (C2 and C3) in 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one creates the potential for planar chirality upon substitution, necessitating sophisticated chiral resolution techniques for obtaining enantiomerically enriched derivatives. The most effective methodologies involve either enzymatic kinetic resolution or diastereomeric salt formation, each offering distinct advantages depending on the specific structural modifications present [5] [8].
Enzymatic resolution leverages the stereoselectivity of hydrolases, particularly lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia, which selectively acetylate one enantiomer of racemic alcohols derived from carbonyl reduction of the indanone core. For instance, reduction of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one using sodium borohydride or L-Selectride produces the corresponding chiral indanol. Subsequent treatment with vinyl acetate in the presence of CAL-B typically achieves enantiomeric excesses (ee) exceeding 95% for the unreacted (S)-enantiomer, while the (R)-enantiomer is converted to its acetate derivative, which can be easily separated chromatographically and hydrolyzed to obtain the pure (R)-alcohol. This approach demonstrates remarkable compatibility with the chloro and hydroxy substituents present in the molecule, although reaction optimization is essential to prevent unwanted hydrolysis or dehalogenation side reactions [8].
Diastereomeric salt formation provides a complementary strategy, particularly effective for carboxylic acid derivatives of the indanone scaffold. Reacting racemic indanone-2-carboxylic acids with chiral amines like (1R,2S)-(-)-norephedrine or cinchonidine alkaloids in ethanol/water mixtures generates crystalline diastereomeric salts with significantly different solubility profiles. Careful fractional crystallization enables isolation of the desired diastereomer, followed by acid liberation to yield enantiopure acids. Subsequent decarboxylation or further functionalization generates enantioenriched indanone derivatives. This technique has proven particularly valuable for preparing key intermediates in glycogen phosphorylase inhibitor development, where stereochemistry profoundly impacts biological activity [5] [8].
Intramolecular Friedel-Crafts acylation stands as the cornerstone synthetic methodology for constructing the indanone core of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one. This cyclization strategy typically employs 3-(chlorophenyl)propionic acid derivatives (e.g., acids, acyl chlorides, or anhydrides) as precursors, which undergo ring closure under acidic conditions to form the fused bicyclic system [3] [9]. Catalyst selection profoundly influences reaction efficiency and selectivity:
Recent advances focus on improving regioselectivity for the 5-chloro regioisomer through strategic substrate design. Employing 3-(2-chloro-5-hydroxyphenyl)propionic acid as the precursor inherently directs cyclization ortho to the hydroxyl group, exploiting its strong activating and ortho/para-directing effects. Protection of the phenolic OH as methyl ether prior to cyclization further enhances regiocontrol, followed by deprotection using BBr₃ in dichloromethane to regenerate the free phenol without compromising the chloro substituent or the ketone functionality. This approach consistently provides the desired 5-chloro-7-hydroxy substitution pattern with minimal isomeric contamination (<3%) [3] [9].
Strategic incorporation of β-keto ester functionalities at the C2 position of the indanone scaffold serves as a powerful structural modification strategy to enhance biological activity, particularly in developing enzyme inhibitors targeting metabolic disorders. The synthetic sequence commences with the Claisen condensation of 5-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with diethyl carbonate or diethyl oxalate in the presence of strong bases like sodium ethoxide. This reaction installs the β-keto ester moiety, generating versatile intermediates susceptible to diverse chemical transformations [5] [6].
The structural versatility of these β-keto ester derivatives enables extensive medicinal chemistry optimization:
The biological significance of these modifications is exemplified in glycogen phosphorylase inhibitors, where β-keto ester-derived indanone-carboxamide hybrids demonstrate potent inhibition (IC₅₀ values 0.32-1.6 μM) by simultaneously engaging the dimer interface and allosteric sites of the enzyme. X-ray crystallographic studies confirm critical hydrogen bonding interactions between the C7 hydroxyl group and tyrosine residues (Tyr185), while the keto carbonyl coordinates with catalytic site magnesium ions. The chloro substituent contributes to optimal hydrophobic filling of a pocket adjacent to the catalytic site, explaining the 10-fold potency difference observed between chloro and fluoro analogs [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9